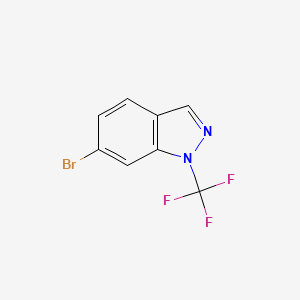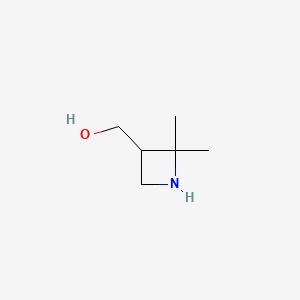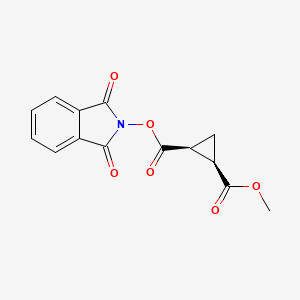
1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cis-cyclopropane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate is a complex organic molecule characterized by its unique structural features It contains a cyclopropane ring, a phthalimide moiety, and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with a phthalimide compound under specific conditions. The reaction often requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the phthalimide moiety into an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylate
- rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
Uniqueness
The uniqueness of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate lies in its specific structural features, such as the cyclopropane ring and the phthalimide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H11NO6 |
|---|---|
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
1-O-(1,3-dioxoisoindol-2-yl) 2-O-methyl (1S,2R)-cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H11NO6/c1-20-13(18)9-6-10(9)14(19)21-15-11(16)7-4-2-3-5-8(7)12(15)17/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1 |
Clé InChI |
XOUOODKYBADXFU-ZJUUUORDSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
COC(=O)C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


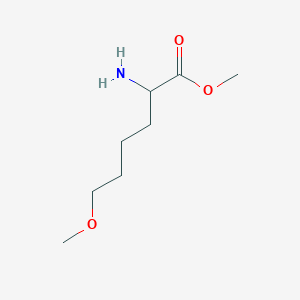
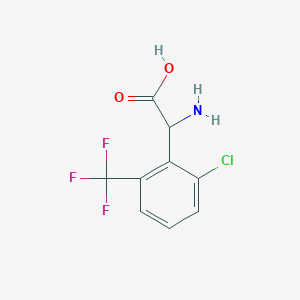
![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
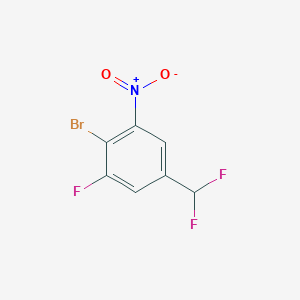
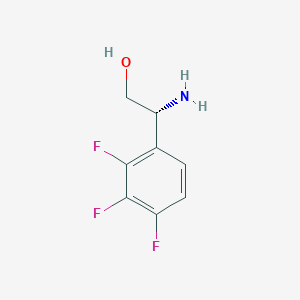
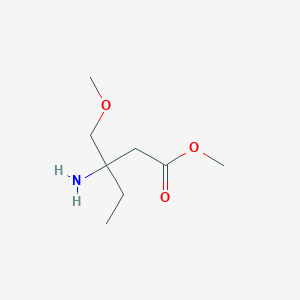
![3-bromo-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B13569312.png)
![Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate](/img/structure/B13569334.png)
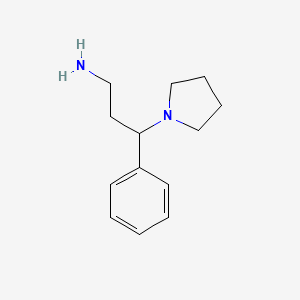
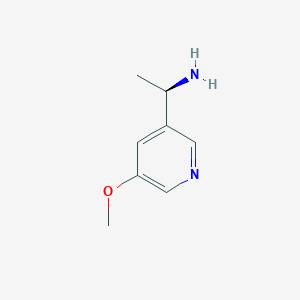
![5-{[Methyl(1-methylpyrrolidin-3-yl)amino]methyl}thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13569345.png)

